(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane
Description
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-6-4(1)5/h4-6H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
XXYHSNJHVRBNDW-RFZPGFLSSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1NC2 |
Canonical SMILES |
C1COC2C1NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for (1R,5R)-2-Oxa-6-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3,6-Diazabicyclo[3.2.0]heptane Derivatives
- Example : (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (A-859261)
- Structure : Differs by replacing the oxa group with a second nitrogen (3,6-diaza).
- Pharmacology : Exhibits potent α7-nAChR binding (Ki = 0.5 nM), slightly superior to its (1S,5S) enantiomer (Ki = 0.6 nM) .
- Key Difference : Stereochemistry critically influences receptor affinity. The (1R,5R) configuration enhances binding, likely due to optimal spatial alignment with the receptor’s active site.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Example: Oxacillin Structure: Contains a sulfur atom (thia) instead of oxygen and a carboxylate side chain. Pharmacology: Antibacterial activity via inhibition of penicillin-binding proteins (PBPs). No significant α7-nAChR affinity . Key Difference: Substitution of oxa with thia shifts the mechanism from neurological to antibacterial, highlighting heteroatom-dependent target specificity.
1-Azabicyclo[3.2.0]heptene Carbapenems
- Example : Imipenem
- Structure : Features a β-lactam ring fused to the bicyclo[3.2.0] system with a hydroxyethyl side chain.
- Pharmacology : Broad-spectrum β-lactam antibiotic inhibiting bacterial cell wall synthesis. The bicyclic core enhances stability against β-lactamases .
- Key Difference : The unsaturated heptene ring and β-lactam functionality confer distinct reactivity and biological activity compared to the saturated oxa-aza analog.
Structural and Functional Analysis
Table 1: Comparative Properties of Bicyclo[3.2.0] Derivatives
Stereochemical and Physicochemical Considerations
- Stereochemistry : The (1R,5R) configuration in the oxa-aza analog optimizes receptor binding, whereas (1S,5S) enantiomers show reduced activity .
- Solubility and Stability : Hydrochloride salts (e.g., rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride) improve aqueous solubility for pharmacological applications .
- Synthetic Accessibility : Ring-closing metathesis and enantioselective catalysis are common methods for bicyclo[3.2.0] synthesis, though functionalization (e.g., methyl or trifluoroacetate groups) adds complexity .
Research Implications
- Neurological Applications : The oxa-aza core’s high α7-nAChR affinity supports its use in PET radioligands for neuroimaging .
- Antibacterial vs. Neurological Targeting : Structural variations (e.g., thia for oxa) redirect activity from neurological receptors to bacterial enzymes, underscoring the scaffold’s versatility .
Q & A
Q. Key Considerations
- Reagent Selection : Lead tetraacetate (Pb(OAc)₄) or other oxidizing agents may be used for decarboxylative cyclization .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis are critical for achieving the (1R,5R) configuration .
How can researchers confirm the stereochemistry and structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as shown in Butcher et al. (2005) for a related azabicycloheptane derivative .
- NMR Spectroscopy : ¹H-¹H NOESY and ¹³C NMR help assign spatial relationships between protons and carbons, particularly for bridgehead substituents .
- Chiral HPLC : Resolves enantiomeric impurities, ensuring >98% enantiomeric excess (e.g., rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol) .
Advanced Tip
Contradictions in spectral data (e.g., unexpected coupling constants) may arise from conformational flexibility. Computational modeling (DFT) can reconcile discrepancies by predicting low-energy conformers .
What reaction pathways are available for functionalizing the azabicycloheptane core?
Basic Research Question
The nitrogen and oxygen atoms in the bicyclic system enable diverse functionalization:
- Oxidation/Reduction : The hydroxyl group in [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol can be oxidized to ketones or reduced to alkanes, depending on the reagent (e.g., PCC for oxidation, NaBH₄ for reduction) .
- Substitution : Photocatalytic Minisci-like conditions introduce heterocycles (e.g., pyridines) at bridgehead positions .
Advanced Research Question Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect reactivity? The trifluoromethyl group in rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid increases lipophilicity and metabolic stability but may sterically hinder nucleophilic attacks. Kinetic studies comparing trifluoromethyl vs. methyl derivatives are recommended .
How can researchers optimize reaction yields while maintaining stereochemical integrity?
Advanced Research Question
- Catalyst Screening : Palladium-catalyzed asymmetric cyclizations improve enantioselectivity. For example, tert-butyl (1R,5R,6R)-6-carbamoyl derivatives achieved >90% ee using Pd(OAc)₂ with chiral ligands .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may promote racemization. Low-temperature conditions (-20°C) mitigate this .
Q. Methodological Recommendation
- Dose-Response Curves : Compare IC₅₀ values under consistent conditions (pH, temperature).
- Structural-Activity Relationships (SAR) : Introduce substituents systematically (e.g., benzyl, trifluoromethyl) and correlate with bioactivity .
How can scalable synthesis be achieved for preclinical studies?
Advanced Research Question
Industrial-scale production requires:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclizations .
- Protection/Deprotection Strategies : Boc groups (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) simplify purification and enhance stability .
Case Study
The synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid achieved 85% yield in a 10 L reactor using automated pH control .
What are the emerging applications of this bicyclic scaffold in drug discovery?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
